Cas no 1804922-37-9 (6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid
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- インチ: 1S/C9H5ClF5NO3/c10-2-3-1-4(19-9(13,14)15)5(7(11)12)6(16-3)8(17)18/h1,7H,2H2,(H,17,18)
- InChIKey: JOBLHDDFUVNENI-UHFFFAOYSA-N
- SMILES: ClCC1=CC(=C(C(F)F)C(C(=O)O)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- XLogP3: 2.9
- トポロジー分子極性表面積: 59.4
6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029077432-1g |
6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid |
1804922-37-9 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報
Professional Introduction to 6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic Acid (CAS No. 1804922-37-9)
6-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid, with the CAS number 1804922-37-9, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of pyridine derivatives that are characterized by their unique structural motifs and functional groups, which make them valuable intermediates in the development of novel therapeutic agents.
The molecular structure of this compound features a pyridine core that is substituted with several key functional groups. The chloromethyl group at the 6-position provides a reactive site for further chemical modifications, such as nucleophilic substitution reactions, which are commonly employed in the synthesis of more complex molecules. Additionally, the presence of both difluoromethyl and trifluoromethoxy substituents introduces electron-withdrawing effects that can influence the electronic properties of the molecule, making it a versatile building block for designing compounds with specific biological activities.
In recent years, there has been a growing interest in the development of fluorinated pyridine derivatives due to their enhanced metabolic stability and improved binding affinity to biological targets. The combination of difluoromethyl and trifluoromethoxy groups in 6-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid makes it an attractive candidate for use in medicinal chemistry campaigns aimed at identifying new drug candidates.
The utility of this compound has been demonstrated in several cutting-edge research studies. For instance, researchers have utilized it as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology and central nervous system disorders. The reactivity of the chloromethyl group allows for facile introduction of diverse pharmacophores, while the electron-withdrawing nature of the fluorinated substituents helps to optimize pharmacokinetic properties such as solubility and bioavailability.
A particularly noteworthy application of this compound has been reported in the development of novel kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the structural features of 6-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid, researchers have been able to design molecules that exhibit high selectivity and potency against specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated further for their potential as therapeutic agents.
The synthetic methodologies employed in the preparation of this compound also highlight its significance in modern organic chemistry. The synthesis typically involves multi-step reactions that showcase advanced techniques such as cross-coupling reactions, halogenation, and functional group transformations. These synthetic strategies not only highlight the versatility of 6-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylic acid but also serve as valuable examples for training future chemists in the art of complex molecule construction.
In conclusion, 6-(chloromethyl)-3-(difluoromethyl strong >)-4-(
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